molecular formula C3H3N3O B12985408 1H-1,2,3-Triazole-1-carbaldehyde

1H-1,2,3-Triazole-1-carbaldehyde

Cat. No.: B12985408
M. Wt: 97.08 g/mol
InChI Key: NLSKERUUJZQBRI-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-1-carbaldehyde is a heterocyclic compound featuring a triazole ring with an aldehyde functional group.

Preparation Methods

1H-1,2,3-Triazole-1-carbaldehyde can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used method for constructing 1,2,3-triazole rings. This reaction typically involves the use of azides and alkynes under mild conditions to form the triazole ring, followed by oxidation to introduce the aldehyde group . Another method involves the reaction of 3-dimethylaminoacrolein with 4-nitrophenyl azide, which provides a scalable synthesis route .

Chemical Reactions Analysis

1H-1,2,3-Triazole-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-1-carbaldehyde involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function . These interactions can affect various biochemical pathways, contributing to the compound’s biological activity .

Properties

Molecular Formula

C3H3N3O

Molecular Weight

97.08 g/mol

IUPAC Name

triazole-1-carbaldehyde

InChI

InChI=1S/C3H3N3O/c7-3-6-2-1-4-5-6/h1-3H

InChI Key

NLSKERUUJZQBRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C=O

Origin of Product

United States

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